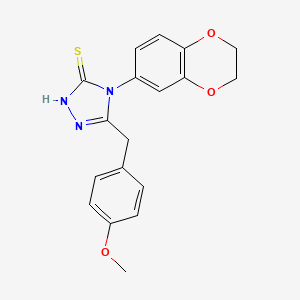

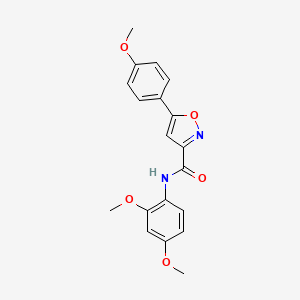

![molecular formula C18H17ClN2O2 B4622633 3-[3-(2-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4622633.png)

3-[3-(2-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone

Übersicht

Beschreibung

Quinazolinone derivatives, including 3-[3-(2-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone, are known for their diverse biological activities. These compounds have been extensively studied for their potential in various therapeutic areas due to their structural versatility and pharmacological properties.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves cyclization reactions of appropriate precursors. For instance, a series of quinazolines and 4(3H)-quinazolinones were prepared by cyclization of NO-1886 derivatives, demonstrating the chemical versatility in synthesizing complex quinazolinone structures (Kurogi et al., 1996). Another study outlined a convenient synthesis route for 4(3H)-quinazolinones, starting from 3-hydroxy-4-methoxybenzoic acid methyl ester, showcasing the methodology for assembling the quinazolinone core with desired substitutions (Gong Ping, 2005).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including 3-[3-(2-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone, has been analyzed using various spectroscopic techniques. For example, a study on the synthesis, crystal, and molecular structure of a related compound revealed insights into the geometric parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis through density functional theory (DFT) (Qing-mei Wu et al., 2022).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, offering a broad spectrum of chemical properties. Studies have highlighted reactions such as lithiation, which allows for further functionalization of the quinazolinone ring, demonstrating the compound's reactivity and potential for derivatization (Keith Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, including solubility, melting points, and crystalline structure, have been studied to understand their behavior in different environments. These properties are crucial for designing compounds with desired pharmacokinetic profiles.

Chemical Properties Analysis

Quinazolinones possess diverse chemical properties, such as antioxidant, antimicrobial, and cytotoxic activities. For instance, some derivatives have been evaluated for their antioxidant properties, showing the importance of substituents on the quinazolinone scaffold for activity (Janez Mravljak et al., 2021). Additionally, the synthesis and cytotoxic evaluation of quinazolinone-oxadiazole conjugates highlighted their potential in anticancer research (F. Hassanzadeh et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

4(3H)-quinazolinone derivatives have been synthesized and evaluated for their biological activities, including analgesic, antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic activities. For instance, compounds synthesized with 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one structures have demonstrated significant analgesic activity, indicating the potential for pain management applications (Osarumwense Peter Osarodion, 2023).

Antioxidant and Metal-Chelating Properties

2-Substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their antioxidant properties using methods like DPPH, ABTS, and TEACCUPRAC. These studies revealed that certain derivatives exhibit significant antioxidant activity and metal-chelating properties, highlighting their potential in oxidative stress-related disease management (Janez Mravljak et al., 2021).

Corrosion Inhibition

Quinazolinone derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. These compounds have shown to significantly reduce corrosion, acting through chemical adsorption on the metal surface, which could be beneficial in industrial applications to prolong the lifespan of metal structures (N. Errahmany et al., 2020).

Synthesis Techniques

Efficient synthesis techniques have been developed for 4(3H)-quinazolinones, including one-pot methods that offer good to excellent yields. These methods leverage commercially available starting materials and have been optimized for various reaction conditions, showcasing the versatility and adaptability of synthesizing these compounds for varied scientific applications (M. Dadgar & N. Kalkhorani, 2015).

Novel Synthetic Routes and Biological Profiles

Research has also focused on developing new synthetic routes for quinazolinone derivatives and evaluating their biological profiles, such as antiviral and anticancer activities. These studies contribute to the understanding of structure-activity relationships and the development of new therapeutic agents (P. Mohanta & K. Kim, 2002).

Eigenschaften

IUPAC Name |

3-[3-(2-chloro-4-methylphenoxy)propyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2/c1-13-7-8-17(15(19)11-13)23-10-4-9-21-12-20-16-6-3-2-5-14(16)18(21)22/h2-3,5-8,11-12H,4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYVONRPTUGHHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(2-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-2,1,3-benzoxadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4622565.png)

![2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]thio}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4622574.png)

![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4622578.png)

![2-[hydroxy(diphenyl)acetyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4622583.png)

![3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazole](/img/structure/B4622586.png)

![2-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-cyclopropyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4622591.png)

![3-[(4-chlorobenzyl)thio]-5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4622604.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B4622626.png)

![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4622643.png)